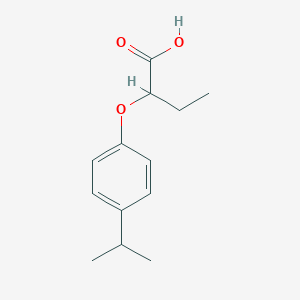

2-(4-Isopropylphenoxy)butanoic acid

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUIYXUMYBGOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Isopropylphenoxy Butanoic Acid and Its Structural Analogs

Chemoselective Synthetic Pathways

Chemoselective synthesis focuses on the selective reaction of one functional group in the presence of others. For a molecule like 2-(4-isopropylphenoxy)butanoic acid, this involves the careful orchestration of reactions to form the ether linkage and the carboxylic acid group without unintended side reactions.

Esterification and Hydrolysis Reactions for Carboxylic Acid Formation

A prevalent and robust strategy for obtaining the final carboxylic acid functional group involves the synthesis of an ester intermediate, which is subsequently hydrolyzed. This two-step process is often more manageable and leads to higher yields than direct synthesis of the carboxylic acid.

The initial step is typically a Fischer-Speier esterification, where a carboxylic acid (or its derivative) reacts with an alcohol in the presence of an acid catalyst. quora.com For instance, 2-bromobutanoic acid can be reacted with an alcohol like ethanol (B145695) or methanol (B129727) under acidic conditions (e.g., using sulfuric acid) to yield the corresponding ethyl or methyl 2-bromobutanoate. youtube.com

The crucial final step is hydrolysis, which cleaves the ester to reveal the carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis : The ester is heated with a large excess of water and a strong acid catalyst. This reaction is reversible and is essentially the reverse of the esterification process. libretexts.org

Basic Hydrolysis (Saponification) : The ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and goes to completion, forming a carboxylate salt. masterorganicchemistry.com A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid. masterorganicchemistry.com This method is often preferred due to its high yield and irreversibility. organic-chemistry.org

The general pathway is illustrated by the saponification of an ester intermediate: Step 1: Nucleophilic addition of hydroxide. Step 2: Elimination of the alkoxide leaving group. Step 3: Acid-base reaction to form the carboxylate salt. Step 4: Workup with acid to produce the carboxylic acid.

Etherification Reactions involving Phenolic Precursors

The formation of the ether bond is a key transformation in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.

In the context of synthesizing the target molecule, 4-isopropylphenol (B134273) is treated with a base like sodium hydride or potassium carbonate to generate the corresponding sodium or potassium 4-isopropylphenoxide. This nucleophile is then reacted with an ester of 2-bromobutanoic acid, such as ethyl 2-bromobutanoate.

Reaction Scheme:

Deprotonation: 4-Isopropylphenol + Base → 4-Isopropylphenoxide

Nucleophilic Substitution: 4-Isopropylphenoxide + Ethyl 2-bromobutanoate → Ethyl 2-(4-isopropylphenoxy)butanoate + Bromide Salt

Hydrolysis: Ethyl 2-(4-isopropylphenoxy)butanoate + NaOH/H₂O, then H₃O⁺ → this compound

This method is highly effective for preparing aryl ethers from phenols and primary or secondary alkyl halides. organic-chemistry.org A similar approach has been documented for the synthesis of related phenoxy propionic acids. google.com

Coupling Reactions for Aryl-Oxygen Bond Formation

Modern organic synthesis has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for forming carbon-heteroatom bonds, including the aryl-oxygen bond of ethers. These methods can offer advantages in terms of substrate scope and reaction conditions over classical methods.

Palladium- and copper-catalyzed reactions are prominent in this area. The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, allowing the coupling of aryl halides or triflates with alcohols. While less common for simple ether synthesis than the Williamson method, these reactions are invaluable for more complex substrates.

A representative copper-catalyzed Ullmann-type condensation might involve reacting an aryl halide (e.g., 1-bromo-4-isopropylbenzene) with a hydroxy-butanoate derivative, though cleavage of the aryl-oxygen bond is a consideration. doubtnut.comrsc.org More advanced methods use a combination of a copper(I) source and a specific ligand, like 8-hydroxyquinaldine, to facilitate the coupling of aryl halides with alcohols. organic-chemistry.org

Recently, novel reagents have been developed to facilitate this transformation. For example, PhenoFluor can be used for the direct coupling of phenols with alcohols, proceeding through a mechanism distinct from traditional etherification reactions and tolerating a wide variety of functional groups. nih.gov

Stereoselective Approaches to Enantiopure this compound

The C2 position of the butanoic acid moiety is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, methods to synthesize the compound in an enantiomerically pure form are of paramount importance.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereocenter with a high degree of enantioselectivity. This is often achieved using chiral catalysts or reagents.

One powerful strategy is the catalytic asymmetric conjugate addition . A well-established example is the rhodium-catalyzed asymmetric addition (RCAA) of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org To synthesize the target molecule, this could involve the reaction of (4-isopropylphenoxy)boronic acid with an α,β-unsaturated ester like ethyl crotonate, using a chiral rhodium-phosphine catalyst (e.g., Rh(NBD)₂BF₄ with (R)-BINAP). This method can generate the β-arylated ester product with high yield and excellent enantiomeric excess (e.e.). orgsyn.org The resulting ester is then hydrolyzed to the enantiopure carboxylic acid.

Another approach is enzymatic kinetic resolution . In this method, a racemic mixture of an ester precursor, such as methyl 2-(4-isopropylphenoxy)butanoate, is subjected to hydrolysis by a specific enzyme (e.g., a lipase (B570770) or protease). nih.govgoogleapis.com The enzyme selectively hydrolyzes one enantiomer of the ester to the carboxylic acid at a much faster rate than the other. This allows for the separation of the resulting enantiomerically enriched acid from the unreacted ester. For example, the yeast Trichosporon cutaneum has been shown to stereospecifically hydrolyze ibuprofen (B1674241) esters to produce S(+)-ibuprofen with high enantiomeric excess. nih.gov

| Method | Catalyst/Enzyme | Substrate Example | Product e.e. (%) | Reference |

| Asymmetric Conjugate Addition | Rh(NBD)₂BF₄ / (R)-BINAP | p-bromophenyl boronic acid, ethyl crotonate | >98% (after crystallization) | orgsyn.org |

| Enzymatic Hydrolysis | Trichosporon cutaneum | Isopropyl ibuprofenate (racemic) | 97% | nih.gov |

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct a subsequent reaction diastereoselectively. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com This is a robust and reliable method for asymmetric synthesis.

A common application is in the diastereoselective alkylation of enolates. numberanalytics.com For the synthesis of this compound, one could first attach a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to propanoic acid to form an amide. wikipedia.orgnih.gov

The process using an Evans-type oxazolidinone auxiliary would proceed as follows:

Acylation: The chiral oxazolidinone is acylated with propanoyl chloride to form an N-propanoyl oxazolidinone.

Diastereoselective Enolization and Alkylation: The N-propanoyl imide is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a Z-enolate. The steric bulk of the auxiliary directs an incoming electrophile, such as ethyl iodide, to the opposite face of the enolate, creating the new stereocenter with high diastereoselectivity.

Cleavage: The auxiliary is cleaved from the alkylated product, typically via hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide), to yield the enantiomerically enriched 2-substituted butanoic acid.

Pseudoephenamine, a derivative of pseudoephedrine, has also been shown to be a highly effective chiral auxiliary for alkylation reactions, often resulting in excellent diastereoselectivities, especially in the formation of quaternary centers. nih.gov

| Chiral Auxiliary | Base | Electrophile | Diastereoselectivity (d.r.) | Reference |

| Evans Oxazolidinone | LDA | Alkyl Halide | >95:5 | wikipedia.org |

| Pseudoephenamine | LDA | Benzyl Bromide | 97:3 | nih.gov |

| Schöllkopf Auxiliary | n-BuLi | Alkyl Halide | >95% d.e. | biosynth.com |

These stereoselective methods provide powerful tools for accessing enantiomerically pure this compound, which is essential for investigating its specific biological roles and potential applications.

Enzymatic Resolution Techniques

The production of single-enantiomer compounds is critical in many applications, and enzymatic kinetic resolution (EKR) stands out as a highly effective method for achieving this for chiral carboxylic acids like this compound. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. almacgroup.com

Hydrolase-catalyzed kinetic resolution is a widely adopted strategy for obtaining highly enantioenriched chiral carboxylic acids. almacgroup.com These enzymes, particularly lipases, are valued for their broad substrate specificity combined with high regio- and enantioselectivity. almacgroup.com The process typically involves the hydrolysis of a racemic ester or the esterification of a racemic acid. In the case of hydrolysis, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as an unreacted ester. Both the acid and the remaining ester can then be isolated with high enantiomeric purity. almacgroup.com

Lipases from various microbial sources have demonstrated efficacy in resolving 2-aryloxypropionic acids, a class to which this compound belongs. A common screening process involves testing a panel of lipases to identify the most effective biocatalyst for a specific substrate. mdpi.com For instance, lipases such as those from Candida antarctica (often immobilized as CAL-B), Pseudomonas fluorescens, and Aspergillus oryzae are frequently employed. mdpi.comepa.gov The success of the resolution is highly dependent on reaction conditions. Factors such as the choice of solvent (or co-solvent), temperature, pH, and the acylating agent (in esterification) are optimized to maximize both the conversion rate and the enantiomeric excess (ee) of the products. nih.gov For example, the enantioselectivity of a lipase can be significantly influenced by the presence of organic co-solvents or ionic liquids in the reaction medium. mdpi.comnih.gov

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. High E-values (typically >100) are indicative of an excellent separation. Research on structurally similar 3-aryl alkanoic acids has shown that with optimized conditions, E-values greater than 200 can be achieved, resulting in products with enantiomeric excesses of 98-99%. almacgroup.com

Table 1: Comparison of Lipases in Kinetic Resolution of Aryloxyalkanoic Acid Analogs This table is illustrative, based on typical findings in the literature for this class of compounds.

| Lipase Source | Form | Typical Reaction | Enantioselectivity (E-value) | Reference |

| Candida antarctica B | Immobilized (CAL-B) | Esterification / Hydrolysis | >200 | mdpi.comresearchgate.net |

| Pseudomonas fluorescens | Free or Immobilized | Hydrolysis | High | mdpi.com |

| Thermomyces lanuginosus | Immobilized | Hydrolysis | High | mdpi.com |

| Aspergillus oryzae | Immobilized | Hydrolysis of methyl ester | Moderate to High | epa.gov |

| Burkholderia sp. | Free | Hydrolysis of ester | >1000 (for α-sulfinyl esters) | nih.gov |

Development of Green Chemistry-Compliant Synthetic Routes

Catalytic Methods in this compound Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the context of synthesizing this compound, which involves an O-alkylation step (ether formation between 4-isopropylphenol and an appropriate four-carbon chain), several catalytic methods are applicable.

Biocatalysis: As discussed under enzymatic resolution, enzymes are powerful catalysts for producing enantiopure versions of the target acid. Lipase-catalyzed esterification and hydrolysis are inherently green processes, as they are conducted under mild temperature and pH conditions and the biocatalysts themselves are biodegradable. almacgroup.com

Phase-Transfer Catalysis (PTC): The O-alkylation of phenols is often performed using a base to deprotonate the phenol, followed by reaction with an alkyl halide. PTC is a valuable technique for this transformation, especially when the reactants are in different phases (e.g., a solid base and an organic substrate). researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the phenoxide anion into the organic phase where it can react. researchgate.net This method can enhance reaction rates, allow for the use of less harsh bases like potassium carbonate, and enable reactions under solvent-free conditions, significantly improving the green credentials of the synthesis. researchgate.net

Solvent-Free or Reduced-Solvent Reaction Conditions

A major focus of green chemistry is the replacement of hazardous and volatile organic solvents (VOCs) with safer alternatives or their complete elimination. nih.gov

Solvent-Free Synthesis: The synthesis of aryloxyalkanoic acids and their precursors can often be achieved under solvent-free conditions. For instance, the O-alkylation of phenols with alkylating agents can be performed by mixing the neat reactants with a solid base (e.g., K₂CO₃) and a phase-transfer catalyst. researchgate.net These reactions can be further promoted by microwave irradiation, which can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net Another solvent-free approach is "grindstone chemistry," where reactants are ground together, sometimes with a catalytic amount of a weak acid, to induce a reaction without any bulk solvent. rsc.org

Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent, though the low aqueous solubility of many organic reactants can be a limitation. For enzymatic resolutions, reactions are often conducted in aqueous buffer systems, sometimes with a minimal amount of a water-miscible co-solvent to aid solubility. mdpi.com Ionic liquids (ILs) have also emerged as potential green solvents. nih.gov Their negligible vapor pressure reduces air pollution and exposure risks. In some biocatalytic reactions, the addition of specific ionic liquids has been shown to enhance enzyme stability and improve the parameters of the kinetic resolution. nih.gov

Table 2: Green Chemistry Approaches in Aryloxyalkanoic Acid Synthesis

| Approach | Method | Conditions | Advantages | Reference |

| Catalysis | Biocatalysis (Lipase) | Mild temp, aqueous or minimal solvent | High selectivity, biodegradable catalyst | almacgroup.comnih.gov |

| Phase-Transfer Catalysis | Solid base (K₂CO₃), TBAB | Avoids strong/soluble bases, enables solvent-free conditions | researchgate.net | |

| Solvent Reduction | Solvent-Free Reaction | Microwave irradiation, neat reactants | Drastically reduced reaction times, no solvent waste | researchgate.netresearchgate.net |

| Grindstone Chemistry | Grinding solids at room temp | Simplicity, low energy, no bulk solvent | rsc.org | |

| Alternative Solvents | Ionic Liquids | Non-volatile, can enhance enzyme stability | nih.gov |

Process Optimization and Scale-Up Considerations in Academic Synthesis

Translating a laboratory synthesis from a milligram or gram scale to a larger, multi-gram or kilogram scale—even within an academic or pilot plant setting—is not a simple matter of multiplying reactant quantities. labmanager.comcatsci.com It requires careful consideration of chemical, physical, and safety factors to ensure the process is safe, reproducible, and efficient. catsci.combspublications.net

Safety and Hazard Analysis: A primary concern during scale-up is the management of reaction thermodynamics. Exothermic reactions that are easily controlled on a small scale can generate heat much faster than it can be dissipated in a large reactor, potentially leading to a dangerous "runaway reaction." catsci.com This is due to the square-cube law: as a vessel's volume increases, its surface area-to-volume ratio decreases, hampering heat transfer. catsci.com Therefore, a thorough understanding of the reaction's thermal profile is essential before attempting a scale-up.

Process Robustness and Optimization: The initial lab procedure must be robust. This involves systematically varying parameters like temperature, concentration, and reaction time to understand their impact on yield and purity. labmanager.com The goal is to define a reliable operating range rather than a single, rigid set of conditions. This "edge of failure" analysis helps anticipate and troubleshoot problems that may arise on a larger scale. labmanager.com

Equipment and Physical Parameters: The choice of equipment is critical. Large-scale reactors have different mixing dynamics and heat transfer characteristics than small laboratory flasks. iajps.com Stirring efficiency, the method of addition of reagents, and the time required for heating and cooling cycles can all change significantly and affect the outcome of the reaction. labmanager.com The viscosity of the reaction mixture may also change, impacting mixing and handling. labmanager.com

Downstream Processing: Isolation and purification of the final product must also be reconsidered for scale-up. A simple filtration or chromatography that is feasible for a few grams can become a major bottleneck at a larger scale. Alternative methods like crystallization or liquid-liquid extraction may need to be developed and optimized. abpischools.org.uk

Table 3: Key Considerations for Academic Scale-Up

| Factor | Laboratory Scale (Grams) | Scale-Up Consideration (Kilograms) | Reference |

| Heat Transfer | High surface area-to-volume ratio; rapid cooling. | Low surface area-to-volume ratio; slow heat dissipation; risk of exotherm. | catsci.com |

| Mixing | Efficient and rapid via magnetic stir bar. | Mechanical overhead stirring; potential for non-homogeneity. | labmanager.comiajps.com |

| Reagent Addition | Quick addition via pipette or funnel. | Controlled, slow addition needed to manage heat and concentration. | abpischools.org.uk |

| Safety | Performed in a fume hood. | Requires engineered controls, process hazard analysis. | labmanager.com |

| Work-up | Small-scale filtration, chromatography. | Requires larger filters, crystallization, or extraction procedures. | abpischools.org.uk |

| Time | Heating/cooling cycles are fast. | Heating/cooling cycles are significantly longer, affecting reaction time. | labmanager.com |

Comprehensive Spectroscopic and Chromatographic Characterization of 2 4 Isopropylphenoxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, a complete and unambiguous assignment of the proton and carbon signals of 2-(4-Isopropylphenoxy)butanoic acid can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is expected to show distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) ring, the methine and methyl protons of the isopropyl group, and the protons of the butanoic acid chain. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable and the peak may be broad.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | Singlet, broad | 1H | -COOH |

| 7.15 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| 6.85 | Doublet | 2H | Ar-H (ortho to oxygen) |

| 4.65 | Triplet | 1H | -O-CH- |

| 2.88 | Septet | 1H | -CH(CH₃)₂ |

| 1.95 | Multiplet | 2H | -CH₂-CH₃ |

| 1.22 | Doublet | 6H | -CH(CH₃)₂ |

| 1.00 | Triplet | 3H | -CH₂-CH₃ |

The doublet signals in the aromatic region (7.15 and 6.85 ppm) are characteristic of a 1,4-disubstituted benzene ring. The upfield shift of the protons ortho to the oxygen atom is due to the electron-donating effect of the ether linkage. The methine proton of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The chiral center proton (-O-CH-) presents as a triplet, coupled to the adjacent methylene (B1212753) group.

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 175.0 | -COOH |

| 155.0 | Ar-C (C-O) |

| 145.0 | Ar-C (C-isopropyl) |

| 128.0 | Ar-CH (ortho to isopropyl) |

| 116.0 | Ar-CH (ortho to oxygen) |

| 75.0 | -O-CH- |

| 34.0 | -CH(CH₃)₂ |

| 28.0 | -CH₂-CH₃ |

| 24.0 | -CH(CH₃)₂ |

| 10.0 | -CH₂-CH₃ |

The downfield signal at approximately 175.0 ppm is characteristic of a carboxylic acid carbon. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon attached to the oxygen atom is significantly deshielded, appearing around 155.0 ppm. The aliphatic carbons of the butanoic acid and isopropyl groups appear in the upfield region of the spectrum.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

Correlation Spectrometry (COSY): The COSY spectrum reveals proton-proton couplings. Key expected correlations include:

The aromatic protons at 7.15 ppm with the aromatic protons at 6.85 ppm (a weak ⁴J coupling might be observed).

The methine proton of the isopropyl group (2.88 ppm) with the isopropyl methyl protons (1.22 ppm).

The -O-CH- proton (4.65 ppm) with the adjacent methylene protons (1.95 ppm).

The methylene protons (1.95 ppm) with the terminal methyl protons of the butanoic acid chain (1.00 ppm).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) spectrum correlates protons with their directly attached carbons. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

Correlations from the isopropyl methyl protons (1.22 ppm) to the isopropyl methine carbon (34.0 ppm) and the aromatic carbon at 145.0 ppm.

Correlations from the aromatic protons to various aromatic carbons, confirming their positions on the ring.

Correlations from the -O-CH- proton (4.65 ppm) to the carboxylic acid carbon (175.0 ppm) and the aromatic carbon attached to oxygen (155.0 ppm), which would firmly establish the connection between the butanoic acid and phenoxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1500 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1180 | Medium | C-O stretch (carboxylic acid) |

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid. The strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1500 cm⁻¹ region. The strong band at approximately 1240 cm⁻¹ is characteristic of the aryl C-O ether linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (molecular formula C₁₃H₁₈O₃, molecular weight 222.28 g/mol ), the ESI-MS spectrum is expected to show a prominent ion corresponding to the deprotonated molecule in negative ion mode or the protonated molecule in positive ion mode.

Table 4: Predicted ESI-MS Data for this compound

| m/z (Negative Ion Mode) | Assignment |

| 221.12 | [M-H]⁻ |

Table 5: Predicted ESI-MS Data for this compound

| m/z (Positive Ion Mode) | Assignment |

| 223.13 | [M+H]⁺ |

| 245.11 | [M+Na]⁺ |

Further fragmentation analysis (MS/MS) of the molecular ion could provide additional structural information. For instance, the loss of the butanoic acid side chain or fragmentation of the isopropyl group would lead to predictable fragment ions, further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) in negative ion mode is a suitable method, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.

The fragmentation of the [M-H]⁻ precursor ion of this compound is expected to occur at the most labile bonds. The ether linkage and the bond between the carboxylic acid group and the aliphatic chain are likely points of cleavage. Based on the analysis of structurally similar phenoxyalkanoic acids, a plausible fragmentation pathway can be proposed. nih.govsigmaaldrich.com

A key fragmentation would involve the loss of the butanoic acid side chain, leading to the formation of the 4-isopropylphenoxide ion. Another significant fragmentation pathway could be the neutral loss of carbon dioxide (CO₂) from the carboxylate group. Further fragmentation of the side chain is also possible.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment m/z |

| 221.11 | [M-H-CO₂]⁻ | 4-isopropylphenoxyethyl anion | 177.12 |

| 221.11 | [4-isopropylphenoxide]⁻ | (CH₃)₂CHC₆H₄O⁻ | 149.09 |

| 221.11 | [M-H-C₄H₇O₂]⁻ | 4-isopropylphenoxide | 149.09 |

Note: The exact mass-to-charge ratios (m/z) are calculated based on the chemical formula of the ions.

This predicted fragmentation pattern provides a unique fingerprint for the structural confirmation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the amount of a compound in a sample.

For the analysis of this compound, a reversed-phase HPLC method is appropriate. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The method development would focus on optimizing the mobile phase composition to achieve a good peak shape and resolution from potential impurities.

A typical starting point would be a gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention. lcms.czcapes.gov.brnih.gov Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the aromatic ring in the molecule (typically around 220-280 nm). researchgate.net

Table 2: Representative HPLC Method Parameters for the Analysis of Phenoxyalkanoic Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and would require optimization for the specific analysis of this compound.

Since this compound possesses a chiral center at the C2 position of the butanoic acid chain, it exists as a pair of enantiomers. Chiral HPLC is essential to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. nih.govdocbrown.info The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. sigmaaldrich.com

Table 3: Representative Chiral HPLC Method Parameters for the Separation of Phenoxypropanoic Acid Enantiomers

| Parameter | Condition |

| Column | Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

Note: The choice of CSP and mobile phase composition is critical and often requires screening of different conditions to achieve optimal separation of the enantiomers of this compound. docbrown.info

Gas Chromatography (GC) for Volatility-Dependent Analysis (if applicable)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids, such as this compound, are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds.

Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for example, a methyl or ethyl ester. This can be achieved by reacting the acid with a derivatizing agent like diazomethane, or more safely, with an alcohol in the presence of an acid catalyst. After derivatization, the resulting ester can be analyzed by GC-MS.

The GC separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector would then provide both quantification and structural information based on the fragmentation pattern of the derivatized analyte.

Table 4: Representative GC-MS Conditions for the Analysis of Derivatized Carboxylic Acids

| Parameter | Condition |

| Derivatization Agent | Trimethylsilyldiazomethane in methanol |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

Note: This method is based on the analysis of similar derivatized acidic compounds and would need to be validated for this compound.

Structure Activity Relationship Sar Studies of 2 4 Isopropylphenoxy Butanoic Acid Derivatives

Design and Synthesis of Conformationally Restricted Analogs

To investigate the bioactive conformation of 2-(4-Isopropylphenoxy)butanoic acid derivatives, researchers often design and synthesize conformationally restricted analogs. By limiting the rotational freedom of the molecule, these analogs help to elucidate the optimal spatial arrangement of key functional groups for binding to a biological target.

One common strategy is the incorporation of the flexible side chain into a rigid ring system. For example, creating cyclic ethers or lactones can fix the relative orientation of the phenoxy and carboxyl groups. The synthesis of such analogs typically involves multi-step reaction sequences, starting from precursors that allow for the construction of the desired ring scaffold. The biological evaluation of these rigid analogs can then provide crucial information about the preferred conformation for activity.

Systematic Variation of the Isopropyl Group and its Impact on Activity

The isopropyl group at the para-position of the phenoxy ring is a key feature of the parent compound, likely contributing to hydrophobic interactions within the binding pocket of its target. SAR studies in this area involve replacing the isopropyl group with a variety of other alkyl or functional groups to probe the size, shape, and electronic requirements of this region.

For instance, analogs with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can be synthesized to determine the optimal steric bulk for activity. google.com Additionally, introducing polarity or hydrogen bonding capability through substituents like methoxy (B1213986) or hydroxyl groups can reveal whether hydrophobic interactions are the sole determinants of binding in this region. The synthesis of these analogs can often be achieved by starting with the appropriately substituted phenol (B47542) and coupling it with a suitable butanoic acid derivative.

Table 1: Impact of Isopropyl Group Variation on Activity

| Compound | R Group (at para-position) | Relative Activity |

|---|---|---|

| 1 | Isopropyl | +++ |

| 2 | Methyl | + |

| 3 | tert-Butyl | ++ |

| 4 | Cyclohexyl | ++ |

| 5 | Methoxy | + |

The data in the table above is illustrative and intended to represent the types of findings that would be generated from systematic SAR studies.

Exploration of Substituent Effects on the Phenoxy Moiety

Modifying the electronic properties and substitution pattern of the phenoxy ring is another crucial avenue in SAR studies of this compound derivatives. The introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) can significantly influence the compound's pKa, lipophilicity, and ability to form key interactions with the target.

For example, halogen atoms (e.g., fluorine, chlorine) or nitro groups can be introduced to assess the impact of electron-withdrawing effects and potential halogen bonding. nih.gov Conversely, methoxy or amino groups can be used to probe the effects of electron-donating substituents. nih.gov The synthesis of these analogs typically involves the use of appropriately substituted phenols as starting materials. nih.gov Docking studies have shown that the phenyl ring of a phenoxy group can be involved in π–π interactions with tryptophan residues in enzyme binding sites. nih.gov

Table 2: Substituent Effects on the Phenoxy Moiety

| Compound | Substituent | Position | Relative Activity |

|---|---|---|---|

| 6 | H | - | +++ |

| 7 | 2-Fluoro | ortho | ++ |

| 8 | 3-Fluoro | meta | + |

| 9 | 2-Chloro | ortho | ++ |

| 10 | 4-Methoxy | para | + |

The data in the table above is illustrative and intended to represent the types of findings that would be generated from systematic SAR studies.

Investigation of Modifications to the Butanoic Acid Chain

The butanoic acid chain, with its carboxylic acid group, is a critical component for the activity of these compounds, likely involved in forming ionic interactions or hydrogen bonds with the biological target. drugdesign.org Modifications to this chain can provide insights into the optimal chain length, stereochemistry, and the necessity of the acidic functionality.

SAR studies in this area might involve:

Varying the chain length: Synthesizing analogs with propanoic, pentanoic, or other carboxylic acid chains to determine the optimal distance between the phenoxy ring and the carboxyl group.

Introducing substituents on the chain: Placing alkyl groups on the alpha or beta carbons to probe for additional hydrophobic interactions. For instance, adding a methyl group at the 2-position of the propionic acid moiety has been shown to be tolerated without significant loss of in vivo activity in related compounds. nih.gov

Modifying the carboxylic acid: Esterification or conversion to an amide or tetrazole can determine if the acidic proton is essential for activity or if a hydrogen bond acceptor is sufficient. mdpi.com The complete loss of biological activity upon esterification of a carboxylic acid in a similar scaffold suggests its importance in interactions like hydrogen bonding or salt bridge formation. drugdesign.org

Table 3: Modifications to the Butanoic Acid Chain

| Compound | Modification | Relative Activity |

|---|---|---|

| 11 | Butanoic acid | +++ |

| 12 | Propanoic acid | ++ |

| 13 | Pentanoic acid | + |

| 14 | 2-Methylbutanoic acid | ++ |

| 15 | Butyl ester | - |

| 16 | Butanamide | + |

The data in the table above is illustrative and intended to represent the types of findings that would be generated from systematic SAR studies.

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, play a pivotal role in understanding the SAR of this compound derivatives. rutgers.edu 3D-QSAR techniques correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.gov

The process typically involves:

Building a dataset: A series of analogs with their corresponding biological activities is compiled.

Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Generating molecular fields: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical analysis: Partial least squares (PLS) or other statistical methods are used to derive a mathematical model that relates the variations in the molecular fields to the changes in biological activity. nih.gov

Model validation: The predictive power of the model is assessed using a test set of compounds not included in the model generation. nih.gov

The resulting 3D-QSAR models can be visualized as contour maps, highlighting regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. These models provide a powerful predictive tool for designing new, more potent analogs and for prioritizing synthetic efforts. researchgate.net

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Activation Studies

The ability of a chemical compound to modulate the activity of enzymes is a fundamental aspect of its biological profile. Research in this area seeks to identify specific enzyme targets and to characterize the kinetics of these interactions.

Specific Enzyme Target Identification

Currently, there is a lack of specific studies identifying the direct enzyme targets of 2-(4-Isopropylphenoxy)butanoic acid. While research on structurally related butanoic acid derivatives has indicated potential inhibitory effects on enzymes such as urease, specific data for this compound is not available in the reviewed scientific literature. For instance, certain derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated urease inhibitory actions. However, direct evidence of this compound targeting neprilysin or other specific enzymes is not documented.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Consistent with the absence of identified specific enzyme targets, detailed kinetic analyses of enzyme-inhibitor interactions involving this compound are not present in the current body of scientific literature. Such studies, which would typically involve determining parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are essential for quantifying the potency and mechanism of enzyme inhibition. For other butanoic acid derivatives, such as certain 2-benzyl-3,4-iminobutanoic acid stereoisomers, competitive inhibitory activity against carboxypeptidase A has been reported, but this cannot be directly extrapolated to this compound.

Receptor Binding and Ligand Interaction Research

The interaction of exogenous compounds with biological receptors is a key mechanism through which they can elicit physiological responses. This section reviews the available data on the binding of this compound to biological receptors.

Affinity Profiling against Relevant Biological Receptors

There is currently no published research that provides an affinity profile of this compound against any relevant biological receptors. Affinity profiling is critical for understanding the potential targets of a compound and for predicting its pharmacological effects. Studies on other, structurally distinct, butanoic acid derivatives have explored their roles as angiotensin-II receptor antagonists.

Competitive Binding Assays

In line with the lack of affinity profiling data, no competitive binding assays have been reported for this compound. These assays are used to determine the ability of a compound to displace a known ligand from its receptor, thereby providing evidence of binding to a specific site.

Antimicrobial Activity Research

The potential for a compound to inhibit the growth of or kill microorganisms is a significant area of biological investigation. Research into the antimicrobial effects of butanoic acid and its derivatives has shown some promise. Butyrate, a related short-chain fatty acid, has demonstrated direct antimicrobial effects against various bacterial strains. Furthermore, the synthesis of novel phenoxyacetic acid derivatives linked to amino acids and peptides has yielded compounds with notable antibacterial and antifungal activities. For example, certain 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid derivatives have shown potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. However, specific studies on the antimicrobial activity of this compound itself are not available in the reviewed literature.

In vitro Efficacy against Bacterial and Fungal Strains

No specific studies detailing the in vitro efficacy of this compound against particular bacterial and fungal strains were identified. Therefore, data tables of minimum inhibitory concentrations (MICs) or other measures of antimicrobial activity for this specific compound cannot be provided at this time.

Mechanisms of Antimicrobial Action

Without data on its antimicrobial effects, the underlying mechanisms of action for this compound, such as potential cell membrane disruption or metabolic interference, remain uninvestigated and unknown.

Antioxidant Properties and Oxidative Stress Modulation

Free Radical Scavenging Assays

There are no available research findings from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound.

Cellular Antioxidant Activity Assessment

Information regarding the assessment of the cellular antioxidant activity of this compound is not present in the available scientific literature.

Immunomodulatory Effects and Inflammation Pathways

Modulation of Cytokine Production

Specific data on the effects of this compound on the production of cytokines, key mediators in inflammatory pathways, is not available.

Interference with Inflammatory Mediators

An extensive review of scientific literature reveals a notable absence of studies investigating the direct effects of this compound on inflammatory mediators. There is no available data from in vitro or in vivo models that detail its potential to modulate the production or activity of key inflammatory molecules such as cytokines (e.g., TNF-α, interleukins), prostaglandins, or leukotrienes. Consequently, the molecular mechanisms through which this compound might interfere with inflammatory pathways remain uncharacterized.

Interaction with Specific Biochemical Pathways

Metabolic Flux Analysis using Isotope Tracers

There are no published studies that have employed metabolic flux analysis with isotope tracers to investigate the metabolic fate of this compound within biological systems. Such studies would be crucial to understanding how the compound is metabolized and how it may influence the flux through various metabolic pathways. The absence of this data means that the metabolic impact of this compound at a cellular level is currently unknown.

Pathway Perturbation Studies (e.g., amino acid, carbohydrate, lipid metabolism)

Similarly, there is a lack of research on the effects of this compound on specific biochemical pathways. No pathway perturbation studies have been documented that would indicate whether this compound influences amino acid, carbohydrate, or lipid metabolism. As a result, its potential to alter these fundamental cellular processes has not been determined.

Computational and Theoretical Chemical Studies of 2 4 Isopropylphenoxy Butanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance between accuracy and computational cost. nih.gov

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design and in understanding the mechanisms of action for biologically active compounds.

Binding Mode Analysis

No information was found regarding the binding mode analysis of 2-(4-Isopropylphenoxy)butanoic acid with any biological target. This type of analysis, often performed using molecular docking simulations, predicts the preferred orientation and interactions of a ligand when it binds to a receptor or enzyme. Such studies are crucial for understanding the mechanism of action of a compound and for structure-based drug design.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There are no available records of molecular dynamics (MD) simulations being performed on this compound. MD simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and the stability of ligand-receptor complexes. This information is valuable for assessing the flexibility of a molecule and the stability of its interactions with a biological target.

In Silico Prediction of Bioactivity and ADME Parameters

No specific in silico predictions of the bioactivity or ADME properties for this compound were found in the searched literature. These predictive models use the chemical structure of a compound to estimate its likely biological effects and its pharmacokinetic profile. This includes parameters such as absorption, distribution throughout the body, metabolism, and excretion.

Due to the lack of available data, data tables for these sections cannot be generated.

Preclinical Investigation Using Advanced in Vitro and in Vivo Experimental Models

Advanced In vitro Cell-Based Models for Efficacy Assessment

In vitro models are crucial for the initial screening and mechanistic understanding of a compound's biological activity. These systems offer a controlled environment to study cellular responses.

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. They are used to study specific biological responses to a test compound in a manner that closely mimics the in vivo environment. For a compound like 2-(4-Isopropylphenoxy)butanoic acid, primary cells could be selected based on its hypothesized target. For example, if the compound is being investigated for metabolic effects, primary hepatocytes would be an appropriate model. Similarly, for neurological applications, primary neurons or glial cells would be utilized. The use of primary cells allows for the assessment of cytotoxicity and efficacy in a system that reflects the complex biology of the tissue of origin.

Table 1: Hypothetical Primary Cell Culture Models for Efficacy Assessment of this compound

| Cell Type | Biological Response Under Investigation | Potential Research Application |

| Primary Hepatocytes | Metabolic pathway modulation | Investigation of effects on glucose and lipid metabolism |

| Primary Neurons | Neuroprotective or neurotoxic effects | Assessment of impact on neuronal viability and function |

| Primary Adipocytes | Effects on fat storage and metabolism | Study of potential anti-obesity or diabetic therapeutic effects |

| Primary Endothelial Cells | Vascular effects | Evaluation of impact on blood vessel formation and inflammation |

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more complex and physiologically relevant environment than traditional 2D cultures. mdpi.com These models better replicate the cell-cell and cell-matrix interactions that occur in vivo, which can significantly influence cellular responses to a compound. mdpi.comnih.gov For a novel compound, 3D models can provide more accurate predictions of efficacy and potential toxicity. mdpi.com For instance, if this compound were being evaluated for anticancer properties, 3D tumor spheroids would be an invaluable tool to assess its ability to penetrate a tumor mass and induce cell death. researchgate.netresearchgate.net

To study the effects of a compound in a more systemic context, co-culture and organoid models are employed. Co-culture systems involve growing two or more different cell types together to mimic the interactions between different tissues. nih.gov Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ on a miniature scale. nih.gov These advanced models could be used to investigate the complex biological effects of this compound on a specific organ system, such as the liver or brain, and to understand its interactions with different cell types within that system. nih.gov

Preclinical Animal Model Selection and Justification for Activity Evaluation

The selection of an appropriate animal model is critical for the preclinical evaluation of a new chemical entity. The chosen model should be relevant to the human condition being studied and should be able to provide meaningful data on the compound's efficacy and mechanism of action.

Rodent models, such as mice and rats, are typically the first step in in vivo testing due to their well-characterized genetics, relatively low cost, and ease of handling. These models are used to obtain initial data on a compound's efficacy, to study its mechanism of action, and to identify potential target organs. For a compound like this compound, a variety of rodent models could be employed depending on the therapeutic area of interest. For example, if the compound is being investigated for its effects on metabolic disease, a genetically modified mouse model of diabetes or obesity might be used.

Table 2: Potential Rodent Models for In Vivo Evaluation of this compound

| Rodent Model | Justification for Use | Potential Endpoints for Measurement |

| C57BL/6 Mouse | General purpose, well-characterized genetics | Initial efficacy and tolerability screening |

| Sprague-Dawley Rat | Commonly used in toxicology and pharmacology studies | Pharmacokinetic and pharmacodynamic profiling |

| db/db Mouse | Model for type 2 diabetes and obesity | Assessment of effects on blood glucose and body weight |

| APP/PS1 Mouse | Model for Alzheimer's disease | Evaluation of impact on cognitive function and amyloid plaque deposition |

While rodent models provide valuable initial data, larger animal models, such as rabbits, dogs, or non-human primates, are sometimes used to provide data with greater translational relevance to humans. These models often have physiological and metabolic characteristics that are more similar to humans than those of rodents. For example, studies on the ruminal action of related compounds have been conducted in cattle. nih.govfrontiersin.orgresearchgate.netnih.govnih.govnih.govnih.gov If this compound were being developed for a condition where a larger animal model provides a significant advantage in predicting human response, such studies would be considered. The decision to use a larger animal model is made on a case-by-case basis, taking into account the specific activity of the compound and the scientific question being addressed.

Biochemical and Molecular Biomarker Analysis in Experimental Models

Comprehensive analysis of biochemical and molecular biomarkers is a cornerstone of preclinical investigation, providing critical insights into the mechanism of action of a compound. Methodologies such as gene expression profiling, proteomic analysis, and metabolomic profiling offer a multi-faceted view of a compound's biological effects at the molecular level. However, specific studies applying these techniques to this compound are not present in the reviewed scientific literature.

Gene Expression Profiling (e.g., RNA-seq)

Gene expression profiling, often conducted using techniques like RNA sequencing (RNA-seq), allows for a broad, unbiased quantification of the transcriptome—the complete set of RNA transcripts in a cell or tissue sample. This powerful tool can reveal which genes are activated or suppressed in response to a chemical compound, thereby illuminating the cellular pathways that are impacted.

Despite the utility of this approach, no studies were identified that specifically detail the gene expression profile of cells or tissues treated with this compound. Consequently, data on differentially expressed genes and the associated biological pathways are not available.

Metabolomic Profiling of Biological Samples

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By profiling the small molecule metabolites in biological samples (e.g., plasma, urine, tissues), researchers can gain a snapshot of the physiological state of an organism and how it is altered by a compound.

No metabolomic profiling studies specific to this compound were found in the public domain. Therefore, there is no information on the metabolic pathways that may be perturbed by this compound.

Ex vivo Tissue Analysis for Target Engagement and Pathway Modulation

Ex vivo tissue analysis is a critical step in preclinical research that bridges the gap between in vitro and in vivo studies. This involves the analysis of tissues taken from an organism that has been exposed to a compound to assess target engagement—whether the compound is interacting with its intended molecular target—and the downstream modulation of biological pathways.

Information regarding ex vivo tissue analysis for this compound is absent from the available scientific literature. This includes a lack of data on target occupancy, downstream signaling events, or any other markers of pathway modulation in tissues of interest.

Future Research Directions and Translational Academic Perspectives

Exploration of Novel Therapeutic and Biotechnological Applications

Currently, dedicated studies on the therapeutic or biotechnological applications of 2-(4-Isopropylphenoxy)butanoic acid are scarce. However, the broader family of phenoxy acid derivatives has been associated with various biological activities, which provides a rationale for future investigations. For instance, some related compounds are known to interact with peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders.

Future research should systematically screen this compound for bioactivity. Initial studies could involve high-throughput screening against a panel of receptors, enzymes, and cell lines to identify potential therapeutic targets. Given the structural similarity to plant growth regulators, its effects on various plant species could be explored for biotechnological applications in agriculture, potentially as a more selective or efficient herbicide. researchgate.net Another avenue is to investigate its antimicrobial properties, as other carboxylic acid derivatives have shown potential in this area.

Development of Advanced Delivery Systems for Experimental Studies

The physicochemical properties of this compound, such as its predicted lipophilicity, may present challenges for its use in aqueous experimental systems. To facilitate meaningful biological and environmental studies, the development of advanced delivery systems is a critical research direction.

Future work should focus on creating formulations that enhance the solubility and bioavailability of the compound. Potential delivery systems that could be explored include:

Nanoemulsions: Oil-in-water nanoemulsions could encapsulate the lipophilic molecule, allowing for stable dispersion in aqueous media for cell culture experiments.

Liposomes: Phospholipid-based vesicles could serve as carriers to improve cellular uptake.

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles for controlled release of the compound over time, which would be particularly useful for long-term environmental or therapeutic studies.

Characterization of these delivery systems for size, stability, and encapsulation efficiency would be a necessary first step before their application in further research.

Integration with Systems Biology Approaches for Comprehensive Understanding

To understand the mechanism of action of this compound on a molecular level, a systems biology approach is indispensable. This would allow for a holistic view of the biological perturbations caused by the compound in a given model system (e.g., a specific cell line or organism).

Future research should employ a multi-omics strategy to build a comprehensive picture of the compound's effects. This would involve:

Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated following exposure to the compound, providing insights into the cellular pathways it affects.

Proteomics: To analyze changes in protein expression and post-translational modifications, confirming the effects observed at the transcript level and identifying direct protein targets.

Metabolomics: To measure changes in the concentrations of endogenous metabolites, revealing the compound's impact on metabolic networks.

Integrating these datasets would help in constructing a detailed model of the compound's mechanism of action and in identifying potential biomarkers of exposure or effect.

Comparative Studies with Other Phenoxy Acid Derivatives for Mechanistic Insights

A powerful approach to understanding the specific role of the isopropyl group and the butanoic acid chain is to conduct comparative studies with other phenoxy acid derivatives. Such structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology for designing compounds with desired properties. nih.govnih.gov

Future research should involve synthesizing or acquiring a series of analogues and testing them alongside this compound in a relevant bioassay. This would help to determine how modifications to the chemical structure influence biological activity. A comparative analysis could provide insights into the structural requirements for any observed effects.

Table 1: Proposed Compounds for a Comparative Structure-Activity Relationship (SAR) Study

| Compound Name | Chemical Structure | Key Structural Difference from Target Compound |

| This compound | C₁₃H₁₈O₃ | Reference Compound |

| 2-Phenoxypropanoic acid | C₉H₁₀O₃ | Lacks isopropyl group; has a propanoic vs. butanoic acid chain. |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₃ | Chloro- substitution instead of isopropyl; propanoic acid chain. oup.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Di-chloro substitution; acetic vs. butanoic acid chain. researchgate.netresearchgate.net |

| 2-(4-Isopropylphenoxy)acetic acid | C₁₁H₁₄O₃ | Acetic acid chain instead of butanoic acid. |

Note: Structures are simplified representations.

Investigation into Environmental Interactions and Biotransformation Pathways (excluding toxicity)

Understanding how this compound behaves in the environment is crucial, especially if it has potential for widespread use in biotechnology or agriculture. Research on related phenoxyalkanoic acids has shown that their environmental fate is governed by processes like biodegradation and photolysis. researchgate.netnih.gov

Future investigations should focus on the biotransformation of this compound by environmentally relevant microorganisms, such as those found in soil and activated sludge. oup.com Key research questions would include identifying the primary degradation pathways and the metabolites formed. Based on studies of similar compounds, potential biotransformation pathways to investigate include:

Ether Bond Cleavage: Splitting the molecule into 4-isopropylphenol (B134273) and a butanoic acid derivative.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Beta-Oxidation: Shortening of the butanoic acid side chain.

Identifying the enzymes responsible for these transformations and the factors influencing their rates (e.g., pH, temperature, oxygen availability) would provide a comprehensive understanding of the compound's environmental persistence and fate. nih.gov

Table 2: Potential Biotransformation Reactions for this compound

| Proposed Reaction Type | Potential Products | Relevant Enzyme Class (Hypothetical) |

| Ether Cleavage | 4-Isopropylphenol, 2-Hydroxybutanoic acid | Etherases, Dioxygenases |

| Ring Hydroxylation | 2-(4-Isopropyl-X-hydroxyphenoxy)butanoic acid | Monooxygenases |

| Side-Chain β-Oxidation | 2-(4-Isopropylphenoxy)acetic acid | Acyl-CoA Dehydrogenases |

Q & A

Basic: What synthetic methods are commonly used to prepare 2-(4-isopropylphenoxy)butanoic acid, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves coupling 4-isopropylphenol with a substituted butanoic acid derivative. A representative approach includes nucleophilic substitution between 4-isopropylphenol and ethyl 2-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the carboxylic acid . Key intermediates (e.g., ethyl esters) are characterized via ¹H/¹³C NMR to confirm phenoxy group attachment and ester hydrolysis. Purity is assessed using HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA in water) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on GHS classifications for structurally similar phenoxy acids, the compound likely requires:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation: Use fume hoods to minimize inhalation of aerosols (H335) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: 2–8°C in airtight containers to prevent degradation .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., herbicidal vs. antimicrobial effects) may arise from:

- Purity Variations: Validate compound purity via LC-MS (e.g., >98% purity threshold) .

- Assay Conditions: Standardize bioassays (e.g., fixed pH, temperature) to reduce variability. For herbicidal activity, compare dose-response curves under controlled light/temperature .

- Metabolite Interference: Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track parent compound vs. metabolite contributions .

Advanced: What strategies optimize the enantiomeric purity of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Chiral Synthesis: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during ester formation to control stereochemistry .

- Purification: Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to isolate enantiomers. Validate enantiopurity via optical rotation and NMR chiral shift reagents .

- Activity Testing: Compare R/S enantiomers in bioassays (e.g., auxin-like herbicidal activity) to identify stereospecific effects .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- FT-IR: Confirm carboxylic acid (1700–1725 cm⁻¹) and ether (1240–1270 cm⁻¹) functional groups .

- NMR: Use ¹H NMR (δ 1.2–1.3 ppm for isopropyl CH₃; δ 4.5–5.0 ppm for phenoxy CH₂) and ¹³C NMR (δ 170–175 ppm for COOH) .

- HRMS: Validate molecular formula (C₁₃H₁₈O₃) with <3 ppm mass accuracy .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR Models: Predict biodegradability using EPI Suite™ (e.g., BIOWIN scores) .

- Molecular Dynamics: Simulate soil adsorption using Schrödinger’s Desmond with clay mineral surfaces .

- Metabolic Pathways: Use CYP450 enzyme docking (AutoDock Vina) to identify potential hydroxylation sites .

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Reaction Exotherm: Control temperature during ester hydrolysis (use jacketed reactors with <5°C/min ramp) .

- Byproduct Formation: Monitor phenolic dimers via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stirring rate to minimize side reactions .

- Purification: Replace column chromatography with recrystallization (ethanol/water 7:3) for cost-effective scale-up .

Advanced: How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound?

Methodological Answer:

- Halogen Addition: Introduce Cl/Br at the phenyl ring via electrophilic substitution (e.g., Cl₂/FeCl₃). Test modified compounds in auxin receptor-binding assays (Kd measurements via SPR) .

- Bioisosteres: Replace the isopropyl group with cyclopropyl (synthesized via Suzuki coupling) to enhance membrane permeability (logP comparison via shake-flask method ) .

Basic: What analytical methods quantify this compound in complex matrices (e.g., soil, plant tissues)?

Methodological Answer:

- Extraction: Use accelerated solvent extraction (ASE) with acetonitrile/0.1M HCl (9:1) for soil samples .

- Quantification: UHPLC-MS/MS (MRM transitions m/z 223→179) with deuterated internal standards (e.g., d₅-2-(4-isopropylphenoxy)butanoic acid) for matrix correction .

Advanced: How can researchers address discrepancies in NMR spectral data between synthetic batches?

Methodological Answer:

- Impurity Profiling: Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unhydrolyzed esters) .

- Solvent Effects: Record spectra in consistent solvents (e.g., DMSO-d₆) to eliminate chemical shift variability .

- Dynamic Processes: Analyze variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric equilibria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.